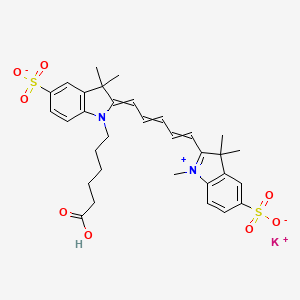
3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core, substituted with a 4-chlorophenyl group and a furan-2-yl-2-oxoethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the 4-Chlorophenyl Group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the Furan-2-yl-2-oxoethyl Group: This can be achieved through a condensation reaction with a furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the quinazoline core or the carbonyl group.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Researchers might study the compound for its interactions with biological macromolecules, such as proteins or DNA.
Medicine
Therapeutic Potential: Quinazoline derivatives are often investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
Material Science: The compound could be explored for its properties in material science, such as its potential use in organic electronics or as a precursor for advanced materials.
作用机制
The mechanism of action of “3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets might include kinases, which are enzymes involved in cell signaling pathways.
相似化合物的比较
Similar Compounds
4-Chloroquinazoline: A simpler analog with similar core structure.
Furan-2-yl-quinazoline: Another derivative with a furan ring.
Quinazoline-2,4-dione: The parent compound without the substituents.
Uniqueness
“3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” is unique due to the specific combination of substituents, which may confer distinct biological activities or chemical properties compared to its analogs.
属性
分子式 |
C20H13ClN2O4 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-[2-(furan-2-yl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C20H13ClN2O4/c21-13-7-9-14(10-8-13)23-19(25)15-4-1-2-5-16(15)22(20(23)26)12-17(24)18-6-3-11-27-18/h1-11H,12H2 |
InChI 键 |
AVSWVYSKDJLAGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107265.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107266.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14107274.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B14107286.png)

![N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107307.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B14107310.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107321.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107323.png)


![3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107342.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14107346.png)
